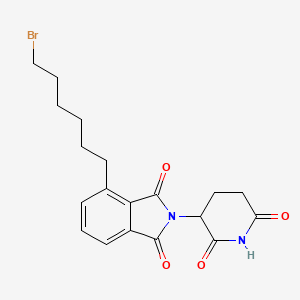

Thalidomide-C6-Br

Description

Thalidomide-C6-Br is a derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the late 1950s and early 1960s due to its teratogenic effects, causing severe birth defects when taken by pregnant women. Despite its tragic history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and leprosy .

Properties

Molecular Formula |

C19H21BrN2O4 |

|---|---|

Molecular Weight |

421.3 g/mol |

IUPAC Name |

4-(6-bromohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C19H21BrN2O4/c20-11-4-2-1-3-6-12-7-5-8-13-16(12)19(26)22(18(13)25)14-9-10-15(23)21-17(14)24/h5,7-8,14H,1-4,6,9-11H2,(H,21,23,24) |

InChI Key |

XBIMNOCBZRZLIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCBr |

Origin of Product |

United States |

Preparation Methods

One-Pot Condensation Using Substituted Phthalic Anhydrides

The primary method for synthesizing 6-bromo-thalidomide involves a one-pot reaction between 3- or 4-bromo-tetrahydrophthalic anhydride and L-glutamine under vacuum heating. This approach, adapted from CN1405166A, avoids isolation of intermediates and achieves cyclization in a single step:

Reaction Setup :

- Reactants :

- 3- or 4-Bromo-tetrahydrophthalic anhydride (1–4 molar equivalents relative to glutamine).

- L-Glutamine (1.0 equiv).

- Conditions :

- Temperature: 120–150°C (initial), ramped to 160–220°C.

- Vacuum: 0.1–0.5 atm to remove byproducts (e.g., H₂O).

- Time: 2–20 hours.

- Reactants :

Mechanism :

- Step 1 : Nucleophilic attack by glutamine’s amino group on the anhydride, forming an amide intermediate.

- Step 2 : Intramolecular cyclization under vacuum to form the piperidine-2,6-dione ring.

Example Protocol (Adapted from Embodiment 7):

- 4.0 g 4-bromo-phthalic anhydride and 2.0 g L-glutamine are heated at 150°C for 40 minutes.

- Temperature is increased to 190°C under vacuum (0.2 atm) for 10 hours.

- Crude product is dissolved in 1,4-dioxane (42 mL), filtered, and recrystallized with acetone.

- Yield : 41.7% (1.67 g); Melting Point : 289–291°C.

Alternative Route via N-Phthaloyl Glutamic Acid

A two-step method from the Sci-Hub PDF involves:

- Synthesis of N-Phthaloyl Glutamic Acid :

- React phthalic anhydride with glutamic acid in toluene using triethylamine.

- Cyclization with Ammonium Acetate :

- Heat N-phthaloyl glutamic acid with ammonium acetate in diphenyl ether (170–175°C, 45 minutes).

- Modification : Substitute phthalic anhydride with brominated variants to introduce Br at C6.

Purification and Isolation

Recrystallization

Chromatographic Methods

- Column Chromatography : Silica gel with acetonitrile/dichloromethane (1:3).

- Activated Carbon Treatment : For high-purity (>99.99%) products, slur with activated carbon in dimethyl sulfoxide.

Analytical Characterization

Spectroscopic Data

Melting Point and Purity

Challenges and Optimization

Regioselectivity

Byproduct Formation

- Observed : Dehydration byproducts from glutamine degradation.

- Mitigation : Strict temperature control (<220°C) and vacuum to remove H₂O.

Data Summary

| Parameter | Value | Source |

|---|---|---|

| Yield | 29.0–46.9% | |

| Reaction Time | 6–20 hours | |

| Purity (HPLC) | >99.9% | |

| Melting Point | 289–291°C | |

| Optimal Solvent | 1,4-Dioxane/acetone |

Chemical Reactions Analysis

Thalidomide-C6-Br undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can modify the bromine atom, potentially replacing it with hydrogen.

Substitution: The bromine atom at the C6 position can be substituted with other functional groups, such as amino or hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

Thalidomide-C6-Br has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Researchers study its effects on cellular processes and its potential as a tool for modulating protein function.

Medicine: this compound and its derivatives are investigated for their therapeutic potential in treating cancers, autoimmune diseases, and inflammatory conditions.

Industry: It is used in developing new materials and chemical processes

Mechanism of Action

Thalidomide-C6-Br exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the complex’s activity, leading to the degradation of specific target proteins. The degradation of these proteins can modulate various cellular pathways, including those involved in inflammation, angiogenesis, and immune response .

Comparison with Similar Compounds

Thalidomide-C6-Br is compared with other thalidomide derivatives, such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activity and therapeutic applications. This compound is unique due to its specific bromination at the C6 position, which can influence its binding affinity and selectivity for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.